Bufogenin;Recibufogenin
Description
Bufogenins are a class of steroid-like compounds derived from toad venom (Bufo gargarizans and B. melanostictus), known for their cardiotonic, anticancer, and neuroactive properties . Among these, resibufogenin (RBG) —also referred to interchangeably as bufogenin or recibufogenin in literature and commercial contexts—is a prominent bioactive compound . Structurally, bufogenins are characterized by a steroidal backbone with a six-membered lactone ring, but RBG distinguishes itself through specific hydroxylation patterns and pharmacokinetic properties .
RBG has garnered significant attention for its antitumor activity, particularly in inhibiting pathways like NF-κB and PI3K/AKT in cancers such as glioma and pancreatic cancer . However, nomenclature inconsistencies often arise: "bufogenin" is sometimes used generically for the entire class, while "recibufogenin" is a synonym specific to RBG . This review clarifies these terms and compares RBG with structurally and functionally related bufogenins.
Properties
Molecular Formula |
C24H32O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15?,16?,17?,18?,19?,20?,22-,23+,24+/m0/s1 |
InChI Key |
ATLJNLYIJOCWJE-DOJAILKESA-N |
Isomeric SMILES |
C[C@]12CCC(CC1CCC3C2CC[C@]4([C@]35C(O5)CC4C6=COC(=O)C=C6)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Resibufogenin can be synthesized through various chemical reactions. One effective method involves the transformation of bufadienolides lactones into their corresponding lactam derivatives . The inclusion complex of resibufogenin with β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin can be prepared using the co-evaporation method . This method improves the dissolution rate and reduces gastric mucosa irritation, making it a promising strategy for the delivery of poorly water-soluble anticancer agents .
Industrial Production Methods
Industrial production of resibufogenin typically involves the extraction and purification from the skin venom gland of Bufo gargarizans. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity resibufogenin .
Chemical Reactions Analysis
Types of Reactions
Resibufogenin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated and lactam derivatives of resibufogenin . These derivatives have shown significant cytotoxic activities against various cancer cell lines .
Scientific Research Applications
Resibufogenin has been extensively studied for its potential therapeutic applications in various fields:
Oncology: Resibufogenin has demonstrated significant anticancer effects by inducing apoptosis and inhibiting cell proliferation in different types of cancer cells, including pancreatic, colorectal, breast, and glioblastoma
Anti-inflammatory and Antiviral Activities: Resibufogenin has shown substantial anti-inflammatory and antiviral activities, suggesting its utility in managing chronic inflammatory disorders and viral infections.
Mechanism of Action
Resibufogenin exerts its effects through various molecular targets and pathways:
Anticancer Mechanism: It induces apoptosis and inhibits cell proliferation by targeting the PI3K/Akt signaling pathway.
Cardiotonic Effects: Resibufogenin enhances cardiac output without markedly affecting heart rate and exerts a peripheral vasoconstrictor action.
Anti-inflammatory and Antiviral Mechanism: The compound impacts various cellular processes, including the suppression of the senescence-associated secretory phenotype and induction of caspase-3-mediated apoptosis.
Comparison with Similar Compounds
Comparative Analysis of Resibufogenin and Other Bufogenins
Structural and Pharmacological Differences
Bufogenins share a core structure but differ in substituents, influencing their bioactivity:
| Compound | Key Structural Features | Pharmacological Activity |
|---|---|---|
| Resibufogenin | 14β-hydroxyl, 3β-acetoxy | Anticancer (NF-κB inhibition), cardiotoxic |
| Cinobufagin (CBG) | 16β-acetoxy, 14β-hydroxyl | Antitumor, anti-inflammatory |
| Bufalin | 3β-hydroxyl, no acetoxy groups | Apoptosis induction, Na+/K+-ATPase inhibition |
| Telocinobufagin (TBG) | 5β-hydroxyl, 14β-hydroxyl | Weak cytotoxic activity |
RBG’s 14β-hydroxyl group enhances its binding affinity to cellular targets like protein kinase C, contributing to its potent anticancer effects . In contrast, bufalin’s lack of acetoxy groups correlates with stronger Na+/K+-ATPase inhibition, increasing cardiotoxicity .
Geospatial and Climatic Influences on Distribution
Studies on Asian toads across 22 Chinese regions reveal significant geographic variation in bufogenin profiles :
- RBG and CBG dominate in eastern China (high precipitation regions), with concentrations positively correlated with longitude (r = 0.851 for RBG, p < 0.01) .
- TBG and cinobufotalin (CFL) are prevalent in central/southwestern China, showing negative correlations with longitude (r = -0.836 for CFL, p < 0.01) .
Climatic Drivers :
| Climatic Factor | Effect on RBG/CBG/BL | Effect on TBG/CFL |
|---|---|---|
| Precipitation (PRETime, PREMax) | ↑ Concentration (VIP > 1) | ↓ Concentration |
| Humidity (RHU_Avg) | Moderate ↑ | No significant effect |
Total bufogenin concentration increases with precipitation, suggesting RBG/CBG synthesis is upregulated in humid environments .
Pharmacokinetics and Toxicity
- Metabolism : RBG undergoes phase I metabolism (hydroxylation) in the liver, producing metabolites with reduced cytotoxicity but retained antitumor activity .
- Toxicity : RBG induces dose-dependent cardiotoxicity by prolonging the QT interval, whereas bufalin exhibits higher acute toxicity (LD₅₀ = 1.2 mg/kg in rats vs. RBG’s 2.8 mg/kg) .
Key Research Findings and Clinical Implications
- Anticancer Potential: RBG suppresses glioma growth by targeting ATF4/STAT3 signaling, with IC₅₀ values 3–5× lower than bufalin in vitro .
- Environmental Plasticity : Climatic factors explain 60–70% of bufogenin variation, highlighting RBG’s adaptive role in predator deterrence in humid habitats .
- Formulation Advances: Nano-encapsulated RBG (e.g., PLGA-TPGS nanoparticles) enhances liver-targeted delivery, reducing systemic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
